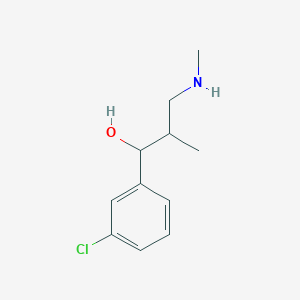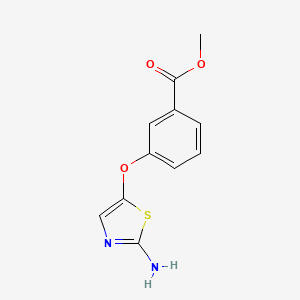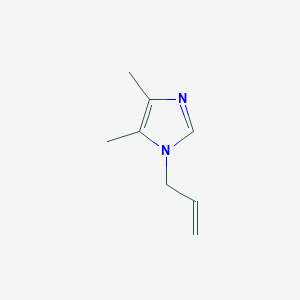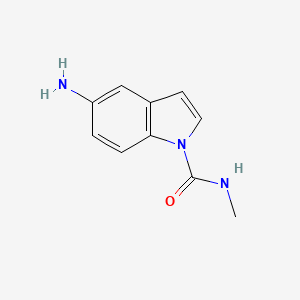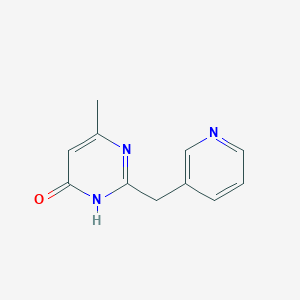
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, an acetoxy-ethoxy group, and an aldehyde functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde as the starting material.
Etherification: The hydroxy group is etherified using ethylene oxide under basic conditions to form 3-chloro-4-(2-hydroxyethoxy)benzaldehyde.
Acetylation: The hydroxyl group in the intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-Chloro-4-(2-acetoxy-ethoxy)benzoic acid.
Reduction: 3-Chloro-4-(2-acetoxy-ethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-(2-acetoxy-ethoxy)benzaldehyde.
Scientific Research Applications
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its functional groups that can be modified to enhance biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Chloro Group: The chloro group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.
Acetoxy-Ethoxy Group: This group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the acetoxy-ethoxy group, making it less soluble and less versatile in reactions.
4-(2-Acetoxy-ethoxy)benzaldehyde: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.
3-Chloro-4-(2-hydroxyethoxy)benzaldehyde: Lacks the acetoxy group, making it less stable and less bioavailable.
Uniqueness
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-(2-chloro-4-formylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-8(14)15-4-5-16-11-3-2-9(7-13)6-10(11)12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
SDIQJZOGVFKNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
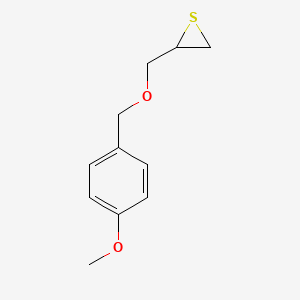

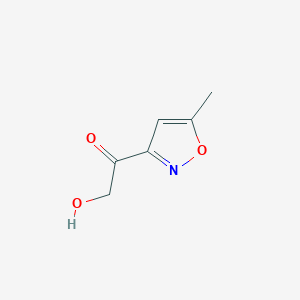
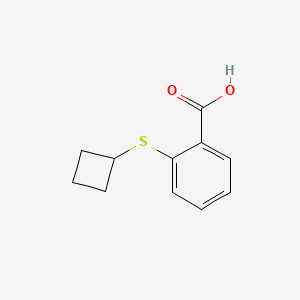
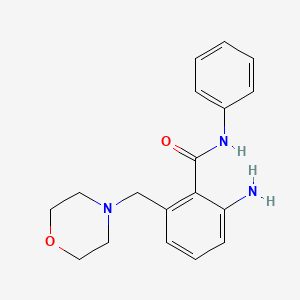
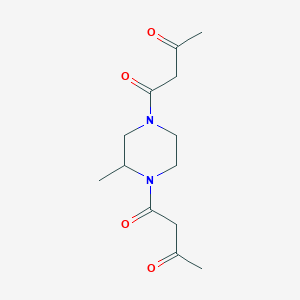
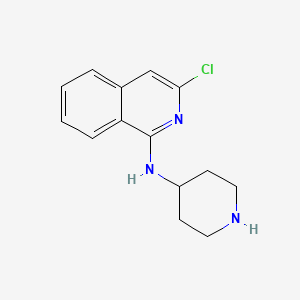
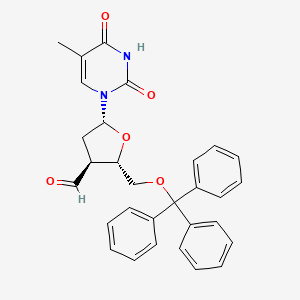
![2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8451030.png)
